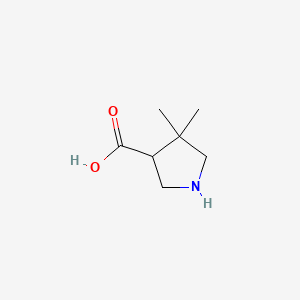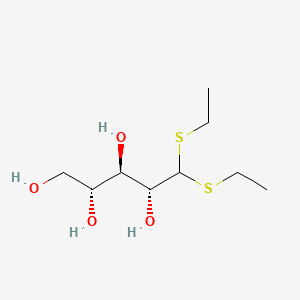
Ethyl 2,4,6-trimethoxycinnamate
Overview
Description
Ethyl 2,4,6-trimethoxycinnamate is a chemical compound with the molecular formula C14H18O5 . It is also known by other names such as 2,4,6-TRIMETHOXYCINNAMIC ACID ETHYL ESTER and ethyl (E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoate . The compound has a molecular weight of 266.29 g/mol .
Molecular Structure Analysis
The InChI representation of Ethyl 2,4,6-trimethoxycinnamate isInChI=1S/C14H18O5/c1-5-19-14(15)7-6-11-12(17-3)8-10(16-2)9-13(11)18-4/h6-9H,5H2,1-4H3/b7-6+ . The compound has a Canonical SMILES representation of CCOC(=O)C=CC1=C(C=C(C=C1OC)OC)OC . Physical And Chemical Properties Analysis
Ethyl 2,4,6-trimethoxycinnamate has several computed properties. It has a molecular weight of 266.29 g/mol, an XLogP3-AA value of 2.5, and a topological polar surface area of 54 Ų . It has no hydrogen bond donors but has 5 hydrogen bond acceptors . The compound also has 7 rotatable bonds .Scientific Research Applications
Occurrence and Environmental Impact
Research on the environmental occurrence and impact of chemical compounds, including antibiotics and potentially Ethyl 2,4,6-trimethoxycinnamate, has shown a rising concern due to their introduction into aquatic environments. These compounds, often not fully metabolized, can have detrimental effects on non-target species, highlighting the need for further studies on their chronic effects and the toxicity of mixtures in aquatic organisms (Kovaláková et al., 2020).
Analytical Methods for Antioxidant Activity
The determination of antioxidant activity is crucial in various scientific fields. A review on analytical methods used in determining antioxidant activity emphasized the importance of tests such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP. These assays, essential for analyzing the antioxidant capacity of complex samples, including those containing Ethyl 2,4,6-trimethoxycinnamate, rely on spectrophotometry to assess chemical reactions (Munteanu & Apetrei, 2021).
Epoxy Polymers and Anticorrosive Coatings
In the development of anticorrosive coatings for carbon steel in marine environments, epoxy polymers and composites, including those formulated with compounds like Ethyl 2,4,6-trimethoxycinnamate, have shown potential. The review highlights the importance of understanding global quantum chemical descriptors (GQCDs) through DFT calculations for enhancing the efficiency and safety of these coatings (Hsissou, 2021).
Food and Beverage Toxicology
Ethyl Carbamate, a compound related to Ethyl 2,4,6-trimethoxycinnamate, has been reviewed for its presence in foods and beverages, including fermented products. Its classification as a probable carcinogen by WHO highlights the importance of monitoring and controlling its levels to ensure consumer safety (Weber & Sharypov, 2009).
Use of Canines as Chemical Detectors
Research on the use of canines as chemical detectors for explosives, including those related to Ethyl 2,4,6-trimethoxycinnamate, demonstrates the advantages of biological sensors over instrumental methods in real-time detection. Canines can detect volatile odor signature chemicals from various compounds, providing a versatile and reliable detection method (Furton & Myers, 2001).
Mechanism of Action
properties
IUPAC Name |
ethyl (E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-5-19-14(15)7-6-11-12(17-3)8-10(16-2)9-13(11)18-4/h6-9H,5H2,1-4H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOZXDZLACOEPS-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1070642 | |
| Record name | Ethyl 2,4,6-trimethoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4,6-trimethoxycinnamate | |
CAS RN |
67827-53-6 | |
| Record name | 2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2,6-trimethoxycinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,4,6-trimethoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B1352407.png)

![1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene](/img/structure/B1352409.png)


![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1352417.png)







